1-(4-Hydrazinylphenyl)ethanone
Overview
Description
1-(4-Hydrazinylphenyl)ethanone: is an organic compound with the molecular formula C8H10N2O This compound . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to an ethanone group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrazone Formation: The preparation of 1-(4-Hydrazinylphenyl)ethanone typically involves the reaction of acetophenone with hydrazine. The reaction is carried out in the presence of a solvent such as ethanol and a catalyst like glacial acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Hydrazinylphenyl)ethanone can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Catalysts such as iron(III) chloride or aluminum chloride are used in electrophilic aromatic substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Hydrazinylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydrazinylphenyl)ethanone involves its interaction with various molecular targets:
Molecular Targets: The hydrazine group can interact with enzymes and proteins, leading to inhibition or modification of their activity.
Pathways Involved: The compound can participate in redox reactions, affecting cellular oxidative stress pathways and enzyme activity.
Comparison with Similar Compounds
Acetophenone Hydrazone: Similar in structure but lacks the ethanone group.
Phenylhydrazine: Contains a hydrazine group attached directly to a phenyl ring without the ethanone group.
4-Hydrazinobenzoic Acid: Contains a carboxylic acid group instead of the ethanone group.
Properties
IUPAC Name |
1-(4-hydrazinylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-2-4-8(10-9)5-3-7/h2-5,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCXBGRIQVSKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395431 | |
Record name | Ethanone, 1-(4-hydrazinophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62646-10-0 | |
Record name | Ethanone, 1-(4-hydrazinophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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